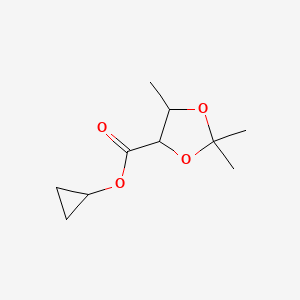
Cyclopropyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is an organic compound with the molecular formula C₁₀H₁₆O₄ It is a derivative of dioxolane, a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate can be synthesized through several methods. One common approach involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the formation of the dioxolane ring being facilitated by the presence of the acid catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetalization processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Cyclopropyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which Cyclopropyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its use. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to modulate their activity.
Comparison with Similar Compounds
Cyclopropyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate can be compared with other similar compounds, such as:
2,2,4-Trimethyl-1,3-dioxolane: This compound shares a similar dioxolane ring structure but differs in the position and nature of substituents.
2,4,5-Trimethyl-1,3-dioxolane: Another related compound with variations in the methyl group positions.
The uniqueness of this compound lies in its specific cyclopropyl and carboxylate functional groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
cyclopropyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-6-8(14-10(2,3)13-6)9(11)12-7-4-5-7/h6-8H,4-5H2,1-3H3 |
InChI Key |
UDIKYTUYGOIPDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(O1)(C)C)C(=O)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















